molecular formula C8H7NO2S B595045 4-Ethynylbenzenesulfonamide CAS No. 1788-08-5

4-Ethynylbenzenesulfonamide

Cat. No. B595045
CAS RN: 1788-08-5
M. Wt: 181.209
InChI Key: OQPUCENNUFNCQO-UHFFFAOYSA-N
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Description

4-Ethynylbenzenesulfonamide is a chemical compound with the molecular formula C8H7NO2S and a molecular weight of 181.21 . It appears as a light yellow to yellow to orange powder or crystal .


Molecular Structure Analysis

The molecular structure of 4-Ethynylbenzenesulfonamide consists of a benzene ring with an ethynyl group (C≡CH) and a sulfonamide group (SO2NH2) attached .


Physical And Chemical Properties Analysis

4-Ethynylbenzenesulfonamide is a solid at 20 degrees Celsius . The melting point ranges from 178.0 to 182.0 degrees Celsius .

Scientific Research Applications

  • Synthesis of Benzosultams and Triazoles

    2-Ethynylbenzenesulfonamides, a related compound, can undergo trifluoromethylation under visible light to produce benzosultams, which are valuable in organic synthesis (Xiang, Kuang, & Wu, 2016). Additionally, 4-Ethynylbenzenesulfonamides can be utilized in the synthesis of 1,2,3-triazoles, important compounds in medicinal chemistry (Kuang Chun-xiang, 2011).

  • Efficient Synthesis Methods

    A one-pot synthesis method for 4-Ethynylbenzenesulfonamides has been developed, which is efficient and stereoselective (Zhang, Kuang, & Yang, 2009).

  • DNA Oligonucleotide Modification

    4-Ethynylbenzenesulfonamide-modified nucleotides (EBNA) have been shown to be accepted by various DNA polymerases, indicating potential applications in the construction of base-functionalized nucleic acids (Goubet et al., 2013).

  • Carbonic Anhydrase Inhibition

    Studies on carbonic anhydrase inhibitors, including 4-fluorobenzenesulfonamide, have contributed to understanding enzyme-inhibitor interactions, which is crucial in designing drugs for conditions like glaucoma and epilepsy (Dugad & Gerig, 1988).

  • Antimicrobial Activity

    Compounds like 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide have been studied for their structural characteristics and antimicrobial activities (Eren, Özdemir. Koçak, & Özdemir, 2018).

  • Catalysis and Oxidation Processes

    Sulfonamide-substituted iron phthalocyanines, which involve benzenesulfonamides, have been explored for their potential in catalysis and oxidation reactions (Işci et al., 2014).

  • Drug Development for Vascular Conditions

    Benzenesulfonamide derivatives have been evaluated in the prevention of conditions like subarachnoid hemorrhage-induced cerebral vasospasm, indicating their potential in vascular drug development (Zuccarello et al., 1996).

Safety And Hazards

4-Ethynylbenzenesulfonamide is associated with certain hazards. It can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

properties

IUPAC Name

4-ethynylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h1,3-6H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPUCENNUFNCQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659176
Record name 4-Ethynylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethynylbenzenesulfonamide

CAS RN

1788-08-5
Record name 4-Ethynylbenzenesulfonamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethynylbenzene-1-sulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethynylbenzenesulfonamide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-ETHYNYLBENZENESULFONAMIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

To a solution of 4-[(trimethylsilyl)ethynyl]benzenesulfonamide prepared as in Step 1 (1.69 g, 3.13 mmole) in anhydrous THF under a N2 atmosphere was added TBAF (10 mL-1.0 M in THF, 10 mmole) and the resulting mixture was stirred at room temperature. When silica TLC (1:1 hexanes:EtOAc) indicated the reaction was complete, 10% HCl and EtOAc were added. The EtOAc layer was separated, washed twice with H2O, aqueous NH4Cl, dried over Na2SO4 and concentrated in vacuo to give 0.748 g (62% yield) of the product: ESHRMS m/z 199.0506 (M+NH4, C8H7NO2SNH4, Calc'd 199.0541).
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62%

Citations

For This Compound
34
Citations
W Zhang, C Kuang, Q Yang - Zeitschrift für Naturforschung B, 2009 - degruyter.com
One-pot simultaneous debrominative decarboxylation and sulfamation of anti-2,3-dibromo-3-(4- chlorosulfonylphenyl)propanoic acid in DMF (for alkylamines) or DMF-pyridine (1/1, for …
Number of citations: 7 www.degruyter.com
AJ Salmon, ML Williams, A Maresca… - Bioorganic & medicinal …, 2011 - Elsevier
… The key step of our synthesis is the regioselective Huisgen’s 1,3-dipolar cycloaddition reaction (1,3-DCR) from carbohydrate azide substrates and 4-ethynylbenzenesulfonamide using …
Number of citations: 32 www.sciencedirect.com
GM Fisher, RP Tanpure, A Douchez… - Chemical biology & …, 2014 - Wiley Online Library
… The CuAAC reaction of 1–3 with either 4-azidobenzenesulfonamide, 3-azidobenzenesulfonamide, phenylazide, 4-ethynylbenzenesulfonamide, 3-ethynylbenzenesulfonamide, or …
Number of citations: 28 onlinelibrary.wiley.com
MA Chowdhury, Y Dong, QH Chen… - Bioorganic & Medicinal …, 2008 - Elsevier
… A modified procedure 16 was used for the synthesis of 4-ethynylbenzenesulfonamide (8d). Thus, Sonogashira coupling of 4-bromobenzenesulfonamide (6d) with ethynyltrimethylsilane …
Number of citations: 21 www.sciencedirect.com
W Zhang, C Su, C Kuang, Q Yang - Russian Chemical Bulletin, 2010 - Springer
… , such as N phenyl 4 ethynylbenzenesulfonamide and N methyl N phenyl 4 ethynylbenzenesulfonamide, from which tri azoles 3f,g were obtained in 84 and 82% yields (see …
Number of citations: 2 link.springer.com
A Lossouarn, C Puteaux, L Bailly… - … A European Journal, 2022 - Wiley Online Library
Proteins are able to irreversibly assemble biologically active ligands from building blocks bearing complementary reactive functions due their spatial proximity, through a kinetic target‐…
E Berrino, L Milazzo, L Micheli, D Vullo… - Journal of Medicinal …, 2019 - ACS Publications
… The shortest derivative 4-ethynylbenzenesulfonamide 1a was a good inhibitor of hCA II, IX, and XII isoforms (K I s of 71.6, 54.0, and 44.5 nM), whereas hCAs I and IV were poorly …
Number of citations: 37 pubs.acs.org
M Kugler, M Hadzima, R Dzijak, R Rampmaier… - RSC Medicinal …, 2023 - pubs.rsc.org
… For the selection process, we used 4-ethynylbenzenesulfonamide (Inh1) as the starting inhibitor and a series of azido amides as the second component. The pool of azido amides was …
Number of citations: 2 pubs.rsc.org
J Moeker, TS Peat, LF Bornaghi, D Vullo… - Journal of medicinal …, 2014 - ACS Publications
… The attempted reaction of azide 4 with 4-ethynylbenzenesulfonamide (g) and six commercially available phenyl acetylenes (a–f): phenyl acetylene (a), 1-ethynyl-3-methylbenzene (b), 1-…
Number of citations: 99 pubs.acs.org
D Sneddon, R Niemans, M Bauwens… - Journal of medicinal …, 2016 - ACS Publications
… The synthesis of the [sulfonamide] component, 4-ethynylbenzenesulfonamide (5), has been described previously. (53) The [linker] components, 4 and 11, were designed with …
Number of citations: 40 pubs.acs.org

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